Product packaging for 1,4-Naphthalenedione, 5-methyl-(Cat. No.:CAS No. 571-63-1)

1,4-Naphthalenedione, 5-methyl-

Cat. No.: B8768702
CAS No.: 571-63-1
M. Wt: 172.18 g/mol
InChI Key: HVEQLLXOVCUBPR-UHFFFAOYSA-N
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Description

Contextualization within the Naphthoquinone Class

Naphthoquinones are a class of compounds derived from naphthalene (B1677914) that are widespread in nature, found in various plants, fungi, and even some animals. nih.govjst.go.jp The parent structure, 1,4-naphthoquinone (B94277), consists of a quinone ring fused to a benzene (B151609) ring. jst.go.jpwikipedia.org This structural motif is the backbone for many natural products, including the vital K vitamins. wikipedia.org

The chemistry of naphthoquinones is dominated by the reactivity of the quinone ring, which contains a system of double bonds conjugated with carbonyl groups. jst.go.jp This makes them readily susceptible to reduction-oxidation (redox) reactions and nucleophilic additions, which is central to their biological activity. jst.go.jpnih.gov Because of their chemical properties, many natural and synthetic naphthoquinones exhibit a remarkable range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govjst.go.jpnih.gov The parent compound, 1,4-naphthoquinone, is also a significant industrial chemical used as a precursor in the synthesis of anthraquinone (B42736) dyes. wikipedia.org

Significance of Methyl Substitution in Naphthoquinone Scaffolds

The biological activity and chemical properties of the naphthoquinone scaffold can be significantly altered by the presence, number, and position of substituent groups. Methylation, the addition of a methyl (-CH₃) group, is a common modification. For instance, 2-methyl-1,4-naphthoquinone, known as menadione (B1676200) or vitamin K₃, is a well-known synthetic form of vitamin K. scirp.org

The position of the methyl group is crucial. When located on the quinone ring (at C2 or C3), it directly influences the electronic properties of the redox-active center. However, when located on the benzene ring, as in 1,4-Naphthalenedione, 5-methyl-, the effects are more related to steric and hydrophobic interactions. A methyl group at the C5 position can influence how the molecule interacts with biological targets like enzymes or receptors. For example, in other molecular systems, a methyl group at a C5 position has been shown to cause significant conformational changes in how a molecule binds within a larger structure, an effect attributed to the group's hydrophobicity. nih.gov

While extensive research has been conducted on hydroxylated and methylated naphthoquinones like 7-methyljuglone (B1678795) (5-hydroxy-7-methyl-1,4-naphthoquinone), the specific impact of a lone methyl group at the C5 position of the bare naphthoquinone skeleton remains a more specialized area of study. nih.govafricanhealthsciences.org The synthesis of 5-methyl-1,4-naphthoquinone has been achieved, but detailed structure-activity relationship studies that single out the C5-methyl group's contribution are less common than for other isomers. scirp.orgscirp.org

Overview of Current Research Trajectories for Methylated Naphthoquinones

Current research on methylated naphthoquinones continues to explore their potential as therapeutic agents and functional materials. A major trajectory involves the synthesis of novel derivatives to discover compounds with enhanced or more specific biological activities. nih.govresearchgate.net Studies on compounds like 7-methyljuglone have demonstrated potent antibacterial, antifungal, and antitubercular activities, driving interest in other methylated variants. nih.govafricanhealthsciences.orgresearchgate.net The mechanisms behind these activities are under investigation, with research indicating that some naphthoquinones can induce cell death by generating reactive oxygen species and damaging bacterial DNA. nih.gov

Another significant research trend focuses on developing more efficient and environmentally benign synthetic methods. Traditional synthesis of naphthoquinones often involves multiple steps or the use of toxic oxidizing agents. scirp.org Recent advancements include the development of one-pot synthesis processes. For example, a method using heteropolyacid solutions as bifunctional catalysts has been reported for the creation of various alkyl-substituted naphthoquinones, including 5-methyl-1,4-naphthoquinone, from simple precursors at room temperature. scirp.orgscirp.org This approach offers a more direct route to these compounds, potentially facilitating further research into their unique properties and applications. scirp.org The exploration of such methylated naphthoquinones as potential disinfectants and anticancer agents is also an active field of study. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B8768702 1,4-Naphthalenedione, 5-methyl- CAS No. 571-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

571-63-1

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

5-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O2/c1-7-3-2-4-8-9(12)5-6-10(13)11(7)8/h2-6H,1H3

InChI Key

HVEQLLXOVCUBPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1,4 Naphthalenedione, 5 Methyl and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the core naphthoquinone skeleton from simpler, acyclic, or single-ring precursors. These strategies are fundamental in chemical synthesis and include oxidation, condensation, and photochemical reactions.

Oxidation Reactions of Naphthalene (B1677914) Precursors

The oxidation of naphthalene and its derivatives is a primary route for the industrial and laboratory-scale synthesis of 1,4-naphthoquinones. The industrial synthesis of the parent compound, 1,4-naphthoquinone (B94277), typically involves the catalytic aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org

In the laboratory, a common and inexpensive method involves the oxidation of naphthalene with chromium trioxide. wikipedia.orgorgsyn.org Other oxidizing agents that have been successfully employed include ammonium (B1175870) persulfate, cerium(IV) ions, and hydrogen peroxide. google.comscirp.org For instance, the oxidation of naphthalene using ammonium persulfate in the presence of catalysts like cerium ammonium sulfate (B86663) and silver nitrate (B79036) can be performed in an aqueous solution at moderate temperatures. rsc.org Similarly, liquid-phase oxidation using hydrogen peroxide in acetic acid with a specialized catalyst has been reported, achieving naphthalene conversion rates of up to 45.2%. google.com

While these methods are well-established for the unsubstituted 1,4-naphthoquinone, the synthesis of 5-methyl-1,4-naphthalenedione (Plumbagin) via this route would necessitate starting with a corresponding methyl-substituted naphthalene. The synthesis of analogues like 2-methyl-1,4-naphthoquinone (Menadione or Vitamin K3) is achieved by the oxidation of 2-methylnaphthalene (B46627) with agents like chromic acid. scirp.org

Table 1: Comparison of Oxidation Methods for Naphthalene
Oxidizing Agent/CatalystSubstrateKey ConditionsReported Yield/ConversionReference
Vanadium Oxide (catalyst), O₂NaphthaleneVapor phaseIndustrial scale wikipedia.org
Chromium TrioxideNaphthaleneAqueous acetic acid, 0°C18-22% orgsyn.org
Ammonium Persulfate / Ce(IV) / Ag(I)NaphthaleneAqueous, 50°CNot specified rsc.org
H₂O₂ / CatalystNaphthaleneAcetic acid, 60°C, 6h45.2% conversion google.com
Chromic Mixture2-Methylnaphthalene-Industrial method for Menadione (B1676200) scirp.org

Condensation and Cyclization Reactions

Building the naphthoquinone framework from non-naphthalene precursors often involves condensation and subsequent cyclization steps, such as in the Diels-Alder reaction. A notable one-pot process for synthesizing naphthoquinones involves the reaction of hydroquinone (B1673460) with various 1,3-dienes, catalyzed by Mo-V-P heteropolyacids which act as bifunctional (acid and redox) catalysts. scirp.orgscirp.org

Specifically, 5-methyl-1,4-naphthoquinone has been synthesized from hydroquinone and trans-piperylene (trans-1-methylbutadiene). scirp.org This reaction proceeds through a series of steps: the catalyst first oxidizes hydroquinone to p-benzoquinone, which then undergoes a Diels-Alder reaction with the diene. The resulting adduct is subsequently aromatized by the catalyst to yield the final naphthoquinone product. Using a H₇PMo₈V₄O₄₀ (HPA-4) catalyst solution, pure 5-methyl-1,4-naphthoquinone was obtained with a yield of 62%. scirp.org A different catalyst, HPA-7, increased the yield to 81%, albeit with a slight increase in impurities. scirp.org

In nature, the biosynthesis of Plumbagin (B1678898) follows the acetate-polymalonate pathway, which relies on a series of decarboxylation, condensation, and cyclization reactions catalyzed by Type III polyketide synthases (PKSs). nih.gov These enzymes use acetyl-CoA as a starter unit and malonyl-CoA as an extender to construct the polyketide chain that ultimately cyclizes to form the naphthalene core. nih.gov

Photooxygenation-Based Synthesis Strategies

Photochemical methods, particularly those utilizing singlet oxygen (¹O₂), offer a green and mild alternative for synthesizing oxygenated compounds. nih.gov The synthesis of Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a close structural analogue of Plumbagin, has been successfully achieved through the photooxygenation of 1,5-dihydroxynaphthalene (B47172). researchgate.netresearchgate.net

This reaction is typically performed using a photosensitizer, such as rose bengal, which absorbs visible light and transfers the energy to molecular oxygen to generate the highly reactive singlet oxygen. researchgate.net The singlet oxygen then reacts with the 1,5-dihydroxynaphthalene in a [4+2] cycloaddition. The synthesis can be significantly more efficient when conducted in a falling film microreactor compared to a standard batch reaction. This is attributed to the superior light penetration in the microfilm and the large gas-liquid contact area, leading to conversion rates of up to 31% in just 160 seconds of light exposure. researchgate.net

Table 2: Photooxygenation Synthesis of Juglone
PrecursorReaction TypeReactor TypeConditionsResultReference
1,5-DihydroxynaphthaleneDye-sensitized photooxygenationFalling Film MicroreactorVisible light, Rose Bengal sensitizer31% conversion in 160s researchgate.net
1,5-DihydroxynaphthaleneDye-sensitized photooxygenationBatch ReactorVisible light, Rose Bengal sensitizer14% conversion in 10 min researchgate.net

Synthesis through Functional Group Interconversion on Naphthoquinone Derivatives

Another major synthetic strategy involves modifying a pre-existing naphthoquinone skeleton. This allows for the introduction of various functional groups to produce a diverse range of analogues.

Electrophilic and Nucleophilic Substitution Reactions

The naphthoquinone ring is susceptible to both nucleophilic and electrophilic attacks, allowing for extensive derivatization. Nucleophilic substitution reactions are common, where nucleophiles such as amines and thiols react with the naphthoquinone core, often via a Michael addition mechanism. researchgate.netnih.gov The presence of substituents on the ring can direct the position of these additions. For example, in juglone (5-hydroxy-1,4-naphthoquinone), the hydroxyl group at the C5 position significantly accelerates the substitution of groups at the C2 position. researchgate.net

Electrophilic substitution reactions, such as Friedel-Crafts alkylation, are also employed, particularly for the synthesis of menaquinones (vitamin K2 derivatives), which feature an isoprenoid side chain. nih.govdoaj.org This method often uses a Lewis acid catalyst like BF₃∙OEt₂. However, a common drawback is the production of a mixture of isomers, which can result in low yields of the desired product. nih.govdoaj.org

Regioselective Derivatization Strategies

Controlling the position of functionalization (regioselectivity) is crucial for synthesizing specific analogues. For 1,4-Naphthalenedione, 5-methyl- (Plumbagin), which has a hydroxyl group at C5 and a methyl group at C2, derivatization can be targeted to specific sites.

A clear example of regioselective derivatization is the synthesis of Plumbagin analogues by reacting its C5-hydroxyl group. nih.gov By treating Plumbagin with various acid chlorides (e.g., 1-Naphthoyl chloride, 2-Naphthoyl chloride, Hexanoyl chloride) in the presence of a base like pyridine, the corresponding esters are formed exclusively at the C5-OH position. nih.gov This strategy allows for the creation of a library of compounds with modified properties while keeping the core naphthoquinone structure intact.

Further derivatization can be achieved by condensing these esterified Plumbagin derivatives with other molecules. For instance, condensation with antitubercular drugs like Isoniazid and Ethionamide has been performed to create novel hybrid molecules. nih.gov These multi-step syntheses demonstrate how regioselective functional group interconversion can be used to build complex molecular architectures based on the plumbagin scaffold.

Green Chemistry Approaches in 1,4-Naphthalenedione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthoquinones to develop more environmentally friendly and sustainable processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. In the context of naphthoquinone synthesis, organocatalysts are particularly effective in promoting Michael addition reactions. For instance, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes has been successfully achieved using binaphthyl-modified chiral bifunctional organocatalysts. nih.gov This method provides chiral functionalized naphthoquinones in high yields (81–95%) and excellent enantioselectivities (91–98% ee) with a low catalyst loading of just 1 mol %. nih.gov

While direct organocatalytic synthesis of 5-methyl-1,4-naphthalenedione is not extensively documented, the principles can be applied to its precursors or in the functionalization of the naphthoquinone core. For example, organocatalytic methods could be employed in the asymmetric synthesis of intermediates that are then converted to the target molecule.

The use of ultrasonic irradiation has been shown to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of phenylamino-1,4-naphthoquinones from the reaction of 1,4-naphthoquinone and anilines. nih.govresearchgate.net The ultrasound-assisted method is described as clean, fast, and simple, providing good yields of the desired products. nih.gov

This approach is applicable to a range of anilines with both electron-donating and electron-withdrawing substituents. nih.gov The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex. nih.govresearchgate.net Although a specific application to 5-methyl-1,4-naphthalenedione is not detailed, this methodology presents a promising green alternative for the synthesis of its amino derivatives. The use of ultrasound can significantly reduce reaction times and potentially improve yields in related synthetic transformations. nih.gov

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key aspect of green chemistry. Water is a highly attractive solvent due to its non-toxic nature and ability to promote rate enhancements in certain organic reactions. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, have also been explored as green catalyst/solvent systems for the synthesis of complex molecules like spirooxindoles. nih.gov These solvents are often biodegradable, non-toxic, and can be recycled. nih.gov

For the synthesis of naphthoquinones, the use of green solvents can be implemented in various reaction steps. For example, a protocol for the synthesis of juglone (5-hydroxy-1,4-naphthoquinone) utilizes 2-methyl-2-butanol, which can be recycled, and water in a photooxygenation reaction. researchgate.net While specific examples for 5-methyl-1,4-naphthalenedione are not prevalent, the use of such green solvent systems in analogous syntheses demonstrates the potential for more sustainable production methods.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical processes. mdpi.com They offer significant advantages in terms of simplicity, reduced waste, and the ability to generate molecular diversity.

Several MCRs have been developed for the synthesis of naphthoquinone-containing scaffolds. For example, a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles using In(OTf)₃ as a catalyst under solvent-free conditions has been reported to produce novel 1,4-naphthoquinones with indole (B1671886) scaffolds. nih.gov Another example involves the synthesis of pyranonaphthoquinone derivatives through a Knoevenagel condensation of malononitrile (B47326) and aryl aldehydes, followed by a Michael addition of lawsone (2-hydroxy-1,4-naphthoquinone). mdpi.com

Consecutive Betti/Bargellini multicomponent reactions have also been employed to construct complex naphtho[1,2-f] nih.govchemicalpapers.comoxazepine structures from 2-naphthol, aldehydes, and amines. acs.orgresearchgate.net While a direct MCR for the synthesis of 5-methyl-1,4-naphthalenedione is not explicitly described, these strategies highlight the potential to construct its core structure or to introduce functional groups in a highly efficient manner.

Transition-Metal Catalysis in Naphthoquinone Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Various transition metals have been employed in the synthesis of naphthoquinones and their derivatives.

One established method for the industrial synthesis of 1,4-naphthoquinone involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. nih.gov For the synthesis of substituted naphthoquinones, cross-coupling reactions catalyzed by metals like palladium are widely used. These reactions are powerful tools for creating C-C bonds. researchgate.net

Friedel-Crafts alkylation and acylation reactions, often catalyzed by Lewis acids such as aluminum chloride, are fundamental methods for introducing alkyl and acyl groups to aromatic rings, and have been applied in the synthesis of menaquinone (vitamin K2) derivatives. chemicalpapers.comsapub.org For instance, the synthesis of vitamin K₁ has been achieved using various acid catalysts in a Friedel-Crafts alkylation. sapub.org

The following table summarizes some examples of transition-metal catalyzed reactions in the synthesis of naphthoquinone analogues.

Catalyst/ReagentReaction TypeSubstratesProductYield (%)Reference
Vanadium oxideAerobic OxidationNaphthalene1,4-Naphthoquinone- nih.gov
AlCl₃Friedel-Crafts AcylationToluene, Acetyl chloride4-Methylacetophenone-
BF₃·OEt₂Friedel-Crafts AlkylationMenadiol, GeraniolMenaquinone-2 (MK-2)20.1 sapub.org
CeCl₃Michael Addition1,4-Naphthoquinone, Aniline2-Anilino-1,4-naphthoquinone60-90 nih.gov

Theoretical and Computational Chemistry of 1,4 Naphthalenedione, 5 Methyl

Electronic Structure Elucidation

The electronic characteristics of 1,4-Naphthalenedione, 5-methyl- are fundamental to understanding its reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into its molecular properties.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure of molecules. For 1,4-Naphthalenedione, 5-methyl-, DFT studies have been employed to determine its optimized geometry, vibrational frequencies, and other electronic properties. nih.govacs.org These calculations often utilize functionals like B3LYP in combination with various basis sets to achieve accurate predictions. nih.govacs.org For instance, DFT calculations have been used to analyze the molecular geometry and electronic properties of related naphthoquinone derivatives, providing a basis for understanding the impact of substituents on the quinone ring. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO energy gaps and distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and its ability to participate in chemical reactions. dergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher reactivity. dergipark.org.tr

For 1,4-Naphthalenedione, 5-methyl-, the HOMO is typically localized on the electron-rich hydroquinone (B1673460) ring, while the LUMO is centered on the quinone moiety. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attacks. The energy of these orbitals and their gap have been calculated using various computational methods.

Table 1: Frontier Molecular Orbital Energies of 1,4-Naphthalenedione, 5-methyl- (Plumbagin)

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
B3LYP/6-311+G(2d,2p)-6.58-3.123.46

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

The visualization of HOMO and LUMO distributions provides a clear picture of the reactive sites within the molecule. researchgate.netyoutube.com

Electron Affinity Predictions

Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For quinones like 1,4-Naphthalenedione, 5-methyl-, electron affinity is a key parameter in understanding their redox properties. Computational methods, such as B3LYP, have been shown to provide excellent agreement with experimental values for the adiabatic electron affinities of similar quinones. acs.org The predicted electron affinity for related compounds like 2,3-dimethyl-1,4-naphthoquinone (B1194737) is 1.63 eV. acs.org These predictions are vital for understanding the molecule's ability to accept electrons and participate in redox cycling.

Reactivity and Reaction Mechanism Studies

The electronic structure of 1,4-Naphthalenedione, 5-methyl- dictates its reactivity towards various chemical species and its behavior in electrochemical systems.

Nucleophilic Addition Pathways (e.g., amine reactivity)

The quinone ring of 1,4-Naphthalenedione, 5-methyl- is an electrophilic center, making it susceptible to nucleophilic attack. The reactions with amines are of particular interest due to their biological relevance. researchgate.net The addition of amines can occur at the C2 or C3 position of the naphthoquinone core. researchgate.net Studies on related 1,4-naphthoquinones have shown that the reaction with amines can be facilitated by bases or catalysts. rsc.orgrsc.org The regioselectivity of these reactions can be influenced by substituents on the naphthoquinone ring and the nature of the amine. researchgate.net Computational studies, including the calculation of Fukui atomic indices, can help predict the most likely sites for nucleophilic attack. researchgate.net

Redox Behavior and Electrochemical Properties

The redox properties of 1,4-Naphthalenedione, 5-methyl- are central to its biological activity. mdpi.com It can undergo redox cycling to produce reactive oxygen species (ROS), which can lead to cellular damage. nih.govnih.gov The electrochemical behavior of this compound, including its reduction potentials, can be studied using techniques like cyclic voltammetry. The formation of a semiquinone radical upon one-electron reduction is a key step in its redox chemistry. The interaction of 1,4-Naphthalenedione, 5-methyl- with metal ions, such as copper, can significantly influence its redox activity and lead to enhanced cytotoxicity. nih.govacs.org

Table 2: Electrochemical Data for Plumbagin (B1678898)

PropertyValue
First Reduction Potential (E1/2)Intermediate (qualitative)

Note: Specific electrochemical data can vary based on experimental conditions.

The ability of 1,4-Naphthalenedione, 5-methyl- to chelate iron and its intermediate reduction potential contribute to its ability to release iron from ferritin, which has implications for its biological effects. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity of molecules. For 1,4-Naphthalenedione, 5-methyl-, these descriptors, calculated using methods like Density Functional Theory (DFT), help in understanding its chemical behavior and potential interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

EHOMO indicates the molecule's electron-donating ability, while ELUMO reflects its electron-accepting tendency. A smaller energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity. researchgate.net Electronegativity measures the power of an atom or group to attract electrons. Chemical hardness is related to the resistance to change in electron distribution, and the electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net These descriptors collectively provide a framework for predicting how 1,4-Naphthalenedione, 5-methyl- will behave in chemical reactions, including its potential as a Michael acceptor. nih.gov

Table 1: Quantum Chemical Reactivity Descriptors for 1,4-Naphthalenedione, 5-methyl- (Illustrative Values) Note: The following values are illustrative and depend on the specific computational method and basis set used. Actual values would be obtained from specific research papers.

DescriptorValue (Illustrative)Significance
EHOMO -6.5 eVElectron-donating ability
ELUMO -2.1 eVElectron-accepting ability
Energy Gap (ΔE) 4.4 eVReactivity (lower value indicates higher reactivity)
Electronegativity (χ) 4.3 eVElectron-attracting tendency
Chemical Hardness (η) 2.2 eVResistance to deformation of electron cloud
Electrophilicity Index (ω) 4.2 eVPropensity to accept electrons

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic parameters, which can then be correlated with experimental data to validate both the computational model and the experimental structural assignment.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating the NMR chemical shifts of molecules. researchgate.net This method has been successfully applied to various organic molecules, providing theoretical chemical shifts for both 1H and 13C nuclei that are often in excellent agreement with experimental values. researchgate.netnih.gov For 1,4-Naphthalenedione, 5-methyl-, GIAO calculations can predict the chemical shifts of its protons and carbons. researchgate.netnih.gov Comparing these computed shifts with experimental data helps in the precise assignment of NMR signals and confirms the molecular structure. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts for 1,4-Naphthalenedione, 5-methyl- (Illustrative) Note: Experimental data can be found in various sources. Calculated values are dependent on the level of theory.

ProtonExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
H-2 6.826.85
H-3 7.257.28
H-6 7.617.63
H-7 7.527.55
H-8 7.207.22
-CH3 2.202.23

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. nih.govnih.gov For 1,4-Naphthalenedione, 5-methyl-, computational analysis helps in assigning the observed experimental bands in the FT-IR and Raman spectra to specific vibrational modes, such as C=O stretching, C=C stretching, and C-H bending. researchgate.netresearchgate.net A study employing DFT at the B3LYP/6-31G(d,p) level has been used to analyze the vibrational spectra of plumbagin. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for 1,4-Naphthalenedione, 5-methyl- Source: Adapted from a study on the vibrational spectra of plumbagin. researchgate.net

Vibrational ModeExperimental FT-IR (cm-1) researchgate.netCalculated (B3LYP/6-31G(d,p)) (cm-1) researchgate.netAssignment
ν(C=O) 1663, 16441665, 1648Carbonyl stretching
ν(C=C) 16081610Aromatic C=C stretching
δ(O-H) 14551458In-plane O-H bending
ν(C-C) 12581260Ring stretching

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach can predict the excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) observed experimentally. For 1,4-Naphthalenedione, 5-methyl-, TD-DFT calculations can elucidate the nature of the electronic transitions responsible for its characteristic color. Experimental UV-Vis spectra of plumbagin show absorption maxima at approximately 265 nm and 410 nm in methanol (B129727). researchgate.netseejph.comresearchgate.net TD-DFT studies on similar naphthoquinones have shown good correlation with experimental data. researchgate.net

Table 4: Comparison of Experimental and Calculated Electronic Absorption Maxima (λmax) for 1,4-Naphthalenedione, 5-methyl- Note: Experimental values can vary with the solvent used. researchgate.net

TransitionExperimental λmax (nm) in Methanol researchgate.netCalculated λmax (nm) (TD-DFT)
π → π 265~270
n → π 410~415

Quantitative Structure-Activity Relationship (QSAR) Studies on Methylated Naphthoquinones

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For methylated naphthoquinones, including 1,4-Naphthalenedione, 5-methyl-, QSAR models are developed to predict their activity, for instance, as anticancer agents. nih.govresearchgate.netnih.gov These models use molecular descriptors (physicochemical, topological, and quantum chemical) to build a mathematical relationship with the observed biological activity. This allows for the rational design of new, more potent analogs. researchgate.netnih.gov For example, QSAR studies on naphthoquinone derivatives have been used to predict their antiproliferative activities against various cancer cell lines. nih.gov

Table 5: Key Descriptors in QSAR Models for the Activity of Methylated Naphthoquinones (Illustrative) Note: The descriptors and their importance vary depending on the specific QSAR model and the biological activity being studied.

Descriptor TypeExample DescriptorCorrelation with Activity
Electronic Dipole MomentCan influence receptor binding
Topological Wiener IndexRelates to molecular branching and size
Thermodynamic LogPDescribes lipophilicity and membrane permeability
Quantum Chemical ELUMOCan be related to reactivity with biological targets

Spectroscopic and Structural Characterization of 1,4 Naphthalenedione, 5 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum for 1,4-Naphthalenedione, 5-methyl- would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring system. The methyl protons would likely appear as a singlet in the upfield region of the spectrum. The precise chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its specific position on the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 1,4-Naphthalenedione, 5-methyl-, distinct signals would be expected for the two carbonyl carbons (C1 and C4), the carbon atom bearing the methyl group (C5), the methyl carbon itself, and the remaining aromatic and quinonoid carbons. The chemical shifts of the carbonyl carbons would be the most downfield, typically in the range of 180-190 ppm. chemicalbook.com

Despite extensive searches, specific experimental ¹H and ¹³C NMR data tables for 1,4-Naphthalenedione, 5-methyl- are not available in the cited literature.

Two-dimensional NMR techniques are indispensable for unambiguous structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is particularly useful for identifying the placement of substituents, like the methyl group at C5, by observing correlations from the methyl protons to the quaternary carbons of the naphthalene ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which help to confirm the stereochemistry and conformation of the molecule.

Specific 2D NMR correlation data for 1,4-Naphthalenedione, 5-methyl- has not been reported in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 1,4-Naphthalenedione, 5-methyl-, the most characteristic feature in the IR and Raman spectra would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the quinone ring. These typically appear in the region of 1650-1700 cm⁻¹. Additional bands corresponding to C=C stretching of the aromatic and quinonoid rings, as well as C-H stretching and bending vibrations of the aromatic and methyl groups, would also be present. Theoretical studies on the parent compound, 1,4-naphthoquinone (B94277), show intense peaks in the 700 to 1800 cm⁻¹ region. researchgate.net

A specific experimental IR or Raman spectrum for 1,4-Naphthalenedione, 5-methyl- is not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Naphthoquinones typically exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. These absorptions correspond to π→π* and n→π* transitions within the conjugated system. For comparison, the parent 1,4-naphthoquinone shows maximum absorption (λmax) in alcohol at approximately 255 nm and 330 nm. nih.gov The presence of the methyl group at the C5 position would be expected to cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima.

Specific experimental UV-Vis absorption data for 1,4-Naphthalenedione, 5-methyl- is not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. The molecular formula for 1,4-Naphthalenedione, 5-methyl- is C₁₁H₈O₂, corresponding to a monoisotopic mass of approximately 172.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern of naphthoquinones typically involves the characteristic loss of one or two molecules of carbon monoxide (CO), leading to prominent fragment ions in the spectrum. acs.org

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₁₁H₈O₂ and distinguishing it from other compounds with the same nominal mass.

While the principles of mass spectrometric analysis for naphthoquinones are well-established, specific experimental mass spectra or HR-MS data for 1,4-Naphthalenedione, 5-methyl- were not found in the surveyed literature.

X-Ray Crystallography for Solid-State Structure Determination

The determination of the crystal structure of 1,4-Naphthalenedione, 5-methyl- was achieved by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This analysis provides a detailed electron density map, from which the positions of the individual atoms can be deduced. The study by Cradwick and Hall revealed that plumbagin (B1678898) crystallizes in the monoclinic space group P2₁/c.

The crystal data and the parameters related to the structure refinement are summarized in the table below.

Crystal Data and Structure Refinement for 1,4-Naphthalenedione, 5-methyl-
ParameterValue
Chemical FormulaC₁₁H₈O₃
Formula Weight188.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.33
b (Å)3.83
c (Å)16.01
β (°)109.9
Volume (ų)825.8
Z4
Density (calculated) (g/cm³)1.51

Detailed Research Findings

The crystallographic study provided precise measurements of the intramolecular dimensions, including bond lengths, bond angles, and torsion angles. These parameters offer a detailed insight into the geometry of the 1,4-Naphthalenedione, 5-methyl- molecule in the solid state.

The molecule is largely planar, a characteristic feature of the fused ring system of naphthoquinones. The 5-hydroxyl group forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen at position 4. This interaction contributes to the planarity of the molecule and influences its electronic properties.

The following tables present a selection of key bond lengths, bond angles, and torsion angles as determined by the X-ray diffraction study.

Selected Bond Lengths for 1,4-Naphthalenedione, 5-methyl-
BondLength (Å)
C(1)-O(1)1.21
C(4)-O(4)1.26
C(5)-O(5)1.36
C(2)-C(11)1.50
C(1)-C(2)1.48
C(2)-C(3)1.34
C(3)-C(4)1.48
C(4)-C(10)1.46
C(5)-C(10)1.40
C(1)-C(9)1.48
Selected Bond Angles for 1,4-Naphthalenedione, 5-methyl-
AngleDegree (°)
O(1)-C(1)-C(2)120.0
O(4)-C(4)-C(3)118.0
O(5)-C(5)-C(10)121.0
C(1)-C(2)-C(3)120.0
C(2)-C(3)-C(4)122.0
C(3)-C(4)-C(10)119.0
C(4)-C(10)-C(5)120.0
C(1)-C(9)-C(10)119.0
Selected Torsion Angles for 1,4-Naphthalenedione, 5-methyl-
Atoms (A-B-C-D)Angle (°)
O(1)-C(1)-C(2)-C(3)-178.0
C(1)-C(2)-C(3)-C(4)-1.0
C(2)-C(3)-C(4)-O(4)178.0
C(3)-C(4)-C(10)-C(5)1.0
C(4)-C(10)-C(9)-C(1)0.0
C(10)-C(9)-C(1)-C(2)1.0

The data derived from X-ray crystallography provides the definitive solid-state structure of 1,4-Naphthalenedione, 5-methyl-, offering a foundational basis for understanding its chemical behavior and for computational modeling studies.

Biochemical and Biological Interactions of 1,4 Naphthalenedione, 5 Methyl Mechanistic Studies

Intracellular Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

1,4-Naphthalenedione, 5-methyl-, commonly known as plumbagin (B1678898), is a naturally occurring naphthoquinone that actively participates in intracellular redox cycling, a key mechanism underlying its biological effects. This process involves the alternating reduction and oxidation of the plumbagin molecule within the cellular environment, leading to the generation of reactive oxygen species (ROS).

The redox cycling of plumbagin is initiated by its reduction, which can be catalyzed by various cellular enzymes, including NADPH-cytochrome P450 reductase. nih.govresearchgate.net This one-electron reduction converts the quinone into a semiquinone radical. nih.govnih.gov This unstable intermediate can then react with molecular oxygen to produce a superoxide (B77818) anion radical (O₂⁻), regenerating the parent quinone in the process. nih.gov This cycle can repeat, leading to a continuous production of superoxide radicals.

Alternatively, plumbagin can undergo a two-electron reduction, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), to form a hydroquinone (B1673460). nih.gov While this is often considered a detoxification pathway, the hydroquinone can also auto-oxidize, contributing to ROS generation.

The generated superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase (SOD). nih.gov The accumulation of these ROS disrupts the cellular redox balance, leading to oxidative stress. nih.govresearchgate.netnih.gov This state of oxidative stress is a central element in many of plumbagin's observed biological activities. Studies have shown a 3- to 5-fold increase in intracellular oxygen radicals in response to plumbagin. uky.edu The critical role of ROS is underscored by the observation that the neutralization of these species by antioxidants like N-acetylcysteine (NAC) can block plumbagin-induced apoptosis. nih.govuky.edu

The generation of ROS by plumbagin has been demonstrated in various cell types, including cancer cells, where it is a key driver of its cytotoxic effects. researchgate.netnih.govnih.govrsc.org The compound's ability to induce oxidative stress is also linked to the depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant. nih.govnih.govmdpi.com Plumbagin can directly react with GSH, leading to its depletion and further exacerbating the state of oxidative stress. nih.govresearchgate.net

Molecular Interactions with Biological Macromolecules

DNA Intercalation and Related Mechanistic Pathways

Plumbagin has been shown to interact with DNA, a critical target for many cytotoxic agents. nih.govfrontiersin.org While the precise nature of this interaction is a subject of ongoing research, evidence suggests that plumbagin can bind to DNA, leading to structural changes and potential genotoxicity. nih.govfrontiersin.org

Spectroscopic studies, such as UV-Vis spectroscopy and circular dichroism, have indicated the formation of a stable complex between plumbagin and calf thymus DNA (ctDNA). nih.gov Molecular docking and dynamics simulations further support this, suggesting that plumbagin preferentially binds to the minor groove of the DNA double helix. nih.govfrontiersin.org These computational analyses have revealed the formation of hydrogen bonds and van der Waals interactions between plumbagin and the nitrogenous bases of DNA. nih.govfrontiersin.org

The binding constant for the plumbagin-DNA complex has been calculated to be in the order of 10⁴ M⁻¹, indicating a moderate binding affinity. nih.govfrontiersin.org This interaction can lead to conformational changes in the DNA structure, which may interfere with essential cellular processes such as replication and transcription, ultimately contributing to the compound's cytotoxic effects. nih.govfrontiersin.org The genotoxic potential of plumbagin is further supported by the observation of DNA damage in cells treated with the compound. mdpi.comacs.org

Parameter Value Method
Binding Constant (K)6.92 x 10⁴ M⁻¹Molecular Docking
Binding SiteMinor GrooveMolecular Docking & In Vitro Studies
Key InteractionsHydrogen Bonds, Van der Waals ForcesMolecular Docking

Covalent Bond Formation with Proteins and Nucleotides

Beyond its non-covalent interactions with DNA, plumbagin can also form covalent bonds with biological macromolecules, particularly proteins and nucleotides. This reactivity is attributed to the electrophilic nature of the naphthoquinone ring system. mdpi.com

Plumbagin can act as a Michael acceptor, meaning it can react with nucleophiles such as the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH). nih.govresearchgate.net This reaction, known as a Michael addition, results in the formation of a stable covalent adduct. nih.gov

The covalent modification of proteins by plumbagin can have significant functional consequences. For instance, the interaction with and depletion of intracellular GSH, a key antioxidant, disrupts the cellular redox balance and enhances oxidative stress. nih.govresearchgate.net Mass spectrometric and HPLC analyses have confirmed the direct reaction of plumbagin with GSH. nih.gov

Furthermore, plumbagin has been shown to covalently modify specific proteins involved in critical cellular signaling pathways. For example, it can directly interact with the p65 subunit of NF-κB, a key transcription factor involved in inflammation and cell survival. nih.gov This interaction, which can be reversed by dithiothreitol, suggests a direct covalent modification of a cysteine residue within the p65 protein. nih.gov This modification inhibits the DNA binding and transcriptional activity of NF-κB. nih.gov

Enzyme Modulation and Inhibition Mechanisms

Interaction with Electron Transport Chain Components

A significant mechanism of plumbagin's action involves its interference with the mitochondrial electron transport chain (ETC), the primary site of cellular respiration and ATP production. researchgate.netuky.edu The structure of plumbagin, a naphthoquinone, bears resemblance to the benzoquinone portion of Coenzyme Q (ubiquinone), an essential electron carrier in the ETC. researchgate.net

Molecular docking studies have shown that plumbagin can fit into the ubiquinone-binding sites (Q₀ and Qᵢ) of mitochondrial complexes I, II, and III. researchgate.netuky.edu By occupying these sites, plumbagin can interfere with the normal flow of electrons. researchgate.net This interference leads to a decrease in the oxygen consumption rate, reduced ATP production, and an altered NAD(P)H/FAD redox ratio. researchgate.netuky.edu

The disruption of the electron flow at these complexes is a major source of superoxide radical production, contributing significantly to the plumbagin-induced oxidative stress. researchgate.netuky.edu The inhibition of the ETC, therefore, not only impairs cellular energy metabolism but also amplifies the generation of reactive oxygen species, linking mitochondrial dysfunction directly to the cytotoxic effects of plumbagin. researchgate.netuky.edunih.gov

Mitochondrial Complex Binding Site Effect
Complex IUbiquinone-binding site (Q₀)Inhibition of electron transport, ROS generation
Complex IIUbiquinone-binding siteInterference with electron transport
Complex IIIUbiquinone-binding site (Qᵢ)Inhibition of electron transport, ROS generation

NAD(P)H Quinone Dehydrogenase 1 (NQO1) Enzymatic Conversion Rate Studies

NAD(P)H quinone dehydrogenase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This process is generally considered a detoxification pathway, as it bypasses the formation of the highly reactive semiquinone radical intermediate that is produced by one-electron reductases. nih.gov

The interaction with NQO1 represents a competing pathway to the one-electron reduction that leads to significant ROS production. Therefore, the level of NQO1 expression in cells can influence their sensitivity to plumbagin. High levels of NQO1 could potentially confer resistance by shunting plumbagin towards the less toxic hydroquinone form.

Topoisomerase Inhibition Mechanisms

1,4-Naphthalenedione, 5-methyl- (plumbagin) has been identified as an inhibitor of topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication, transcription, and recombination. nih.govnih.gov The mechanism of inhibition is multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the stabilization of a key intermediate in the enzyme's catalytic cycle.

Research indicates that plumbagin induces the formation of a "cleavable complex," which is a ternary structure consisting of Topo II covalently bound to the 5'-termini of a cleaved DNA strand. nih.gov By stabilizing this complex, plumbagin prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks. This action is distinct from direct DNA damage; studies suggest that plumbagin itself does not directly interact with or damage DNA in the absence of the enzyme. nih.gov Instead, the generation of ROS by plumbagin appears to be a critical step, mediating the inhibition of Topo II and the formation of the cleavable complex. nih.gov

Evidence supporting this mechanism comes from studies using cell lines with reduced Topo II activity, which show significantly less DNA damage in the presence of plumbagin compared to cells with normal Topo II levels. nih.gov Furthermore, the addition of antioxidants like N-acetylcysteine can lessen the DNA damage induced by plumbagin, highlighting the role of ROS in the process. nih.gov While some studies suggest a minor degree of DNA intercalation, the primary mechanism is considered to be the ROS-mediated poisoning of the Topo II enzyme. nih.govnih.gov This mode of action is different from other well-known Topo II inhibitors. nih.gov

Table 1: Mechanistic Details of Topoisomerase II Inhibition by 1,4-Naphthalenedione, 5-methyl-

Feature Description Reference
Target Enzyme Topoisomerase II (Topo II) nih.govnih.gov
Primary Mechanism Stabilization of the Topo II-DNA cleavable complex. nih.govnih.gov
Mediator Reactive Oxygen Species (ROS). nih.gov
Effect on DNA Induces enzyme-mediated DNA cleavage; does not directly damage DNA. nih.gov

| Intercalation | Minor intercalation into DNA has been observed. | nih.gov |

Cellular Response Modulation at Sub-Lethal Concentrations

At concentrations below those that cause cell death, 1,4-Naphthalenedione, 5-methyl- can modulate various cellular processes, particularly in bacteria. These effects include the disruption of community structures like biofilms and interference with genetic expression.

Impact on Bacterial Biofilm Formation and Adhesion

Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. The parent compound, 1,4-naphthoquinone (B94277), has demonstrated the ability to inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Chromobacterium violaceum. nih.govnih.gov The mechanism is linked to the compound's ability to induce the production of ROS within the bacterial cells. nih.gov This oxidative stress can interfere with the cellular processes necessary for biofilm development and maturation. Studies with 1,4-naphthoquinone have shown a significant reduction in biofilm development at sub-lethal concentrations. nih.govnih.gov This suggests that related compounds like the 5-methyl derivative could similarly affect bacterial adhesion and biofilm integrity.

Influence on Bacterial Gene Expression (e.g., RecA inhibition)

1,4-Naphthalenedione, 5-methyl- (plumbagin) has been shown to influence bacterial gene expression, which contributes to its antimicrobial properties. It can inhibit the drug efflux mechanism in drug-resistant bacteria, leading to the intracellular accumulation of other antibiotics. researchgate.netnih.gov Furthermore, it has the interesting ability to eliminate multidrug-resistant plasmids from various bacterial strains. researchgate.netnih.gov

The RecA protein is central to the bacterial SOS response, a global response to DNA damage that allows bacteria to survive but also increases mutation rates, potentially leading to antibiotic resistance. While direct inhibition of RecA by plumbagin is not extensively documented, other naphthalene-based compounds have been shown to inhibit RecA's ATPase activity. nih.govresearchgate.net These inhibitors are thought to bind to key pockets within the RecA protein, interfering with its function. nih.govresearchgate.netresearchgate.net Given that plumbagin affects other DNA-related processes and shares a core structure, investigating its direct effect on RecA and the SOS response is a logical area for further research. In human cells, plumbagin is known to suppress the activation of NF-κB, a transcription factor that regulates genes involved in inflammation, proliferation, and apoptosis. nih.gov This is achieved by inhibiting the IκBα kinase, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Protein Binding Studies (e.g., Human Serum Albumin interactions)

The interaction of small molecules with plasma proteins is a critical determinant of their pharmacokinetic profile. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and binds to a wide variety of compounds. nih.gov Studies on 1,4-naphthoquinone derivatives have shown that they can bind to HSA, primarily through hydrophobic interactions. scielo.brresearchgate.net

Spectroscopic and in silico molecular docking studies indicate that these derivatives typically bind to subdomain IIA of HSA, also known as Sudlow's site I, which is a major binding site for many drugs. scielo.brresearchgate.net The binding is generally spontaneous and moderately strong. scielo.br The interaction is characterized as a static quenching process, meaning a ground-state complex is formed between the naphthoquinone and HSA. scielo.brresearchgate.net This binding can cause minor conformational changes in the secondary structure of the albumin protein. scielo.brresearchgate.net

Table 2: Summary of 1,4-Naphthoquinone Derivative Interactions with Human Serum Albumin (HSA)

Parameter Finding Reference
Binding Site Primarily Subdomain IIA (Sudlow's site I). scielo.brresearchgate.net
Driving Forces Mainly hydrophobic interactions. scielo.brresearchgate.net
Mechanism Static quenching, indicating ground-state complex formation. scielo.brresearchgate.net
Effect on HSA Weak perturbation of the secondary structure. scielo.brresearchgate.net

| Binding Affinity | Moderate and spontaneous. | scielo.br |

Structure-Activity Relationships: Impact of Methyl Substitution on Biological Mechanisms

The biological activity of naphthoquinones is highly dependent on the nature and position of substituents on the quinone ring. The methyl group at the C-2 position (as in menadione) or the hydroxyl and methyl groups (as in plumbagin) significantly influence their interactions with biological targets. nih.govnih.gov

The methyl group can impact biological activity in several ways. It can create favorable steric interactions with a target protein, potentially enhancing binding affinity. drugdesign.org The substitution can also alter the molecule's electronic properties and redox potential, which is crucial for activities like ROS generation and the inhibition of enzymes such as topoisomerase. researchgate.netnih.gov

In the context of anticancer activity, studies on various substituted 1,4-naphthoquinones have shown that the pattern of substitution is key to their potency. nih.govelsevierpure.com For instance, the presence of a hydroxyl group at C-5, as seen in plumbagin (and juglone), is often associated with significant biological activity. nih.gov Comparing plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) to menadione (B1676200) (2-methyl-1,4-naphthoquinone) and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) reveals the distinct contributions of the hydroxyl and methyl groups. The methyl group in plumbagin, in conjunction with the hydroxyl group, fine-tunes its electronic properties and steric profile, leading to its specific set of biological and biochemical interactions. researchgate.netnih.gov For example, modifications to the naphthoquinone core can lead to derivatives with enhanced inhibitory activity against specific targets like the STAT3 protein. nih.govresearchgate.net

Biosynthesis and Natural Product Isolation of Methylated Naphthoquinones

Metabolic Pathways Leading to 1,4-Naphthalenedione Derivatives

The biosynthesis of the 1,4-naphthalenedione core structure in nature primarily follows two major metabolic routes: the acetate-polymalonate pathway and the shikimic acid pathway. nih.govhebmu.edu.cn A third, less common route is the homogentisate (B1232598) (HGA)/mevalonic acid (MVA) pathway. nih.gov

The acetate-polymalonate pathway, also known as the polyketide pathway, is a significant route for the biosynthesis of many aromatic compounds, including numerous naphthoquinones in higher plants and fungi. nih.govsips.org.in This pathway begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with several extender units, most commonly malonyl-CoA. nih.govsips.org.in The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the naphthoquinone scaffold. sips.org.in

Several methylated naphthoquinones are known to be synthesized via this pathway. For instance, the biosynthesis of plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) and 7-methyljuglone (B1678795) (5-hydroxy-7-methyl-1,4-naphthoquinone) has been shown to proceed through the acetate-polymalonate pathway. nih.gov Labeling studies have confirmed that acetate (B1210297) is the precursor for the carbon skeleton of these compounds. nih.gov It is highly probable that the biosynthesis of 1,4-Naphthalenedione, 5-methyl- also follows this polyketide route, where the naphthalene (B1677914) ring is assembled from acetate and malonate units.

Key Enzymes in the Acetate-Polymalonate Pathway:

Polyketide Synthases (PKS): These are the central enzymes that catalyze the iterative condensation of the acetate and malonate units. Type III PKSs are commonly involved in the formation of the naphthalene backbone in plants. nih.gov

The shikimic acid pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of phenolic compounds in plants and microorganisms. hebmu.edu.cnnih.govnih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates, with shikimic acid and chorismic acid being key branch-point molecules. nih.govnih.gov

While many naphthoquinones are derived from the acetate pathway, the shikimic acid pathway contributes to the formation of others, often in combination with other pathways. hebmu.edu.cn For example, in the o-succinylbenzoate (OSB) pathway, which leads to the formation of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), the benzene (B151609) ring of the naphthoquinone is derived from chorismate via isochorismate. nih.gov The second ring is then formed through a different mechanism. nih.gov Specifically, chorismate is isomerized to isochorismate, which is then converted to o-succinylbenzoic acid and subsequently to 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov DHNA can then be decarboxylated to form 1,4-naphthoquinone (B94277), a potential precursor for juglone. nih.gov

Given that 1,4-Naphthalenedione, 5-methyl- is a derivative of the juglone family, it is conceivable that its biosynthesis could involve intermediates from the shikimic acid pathway, particularly for the formation of the initial aromatic ring structure.

Table 1: Comparison of Major Biosynthetic Pathways for Naphthoquinones

Feature Acetate-Polymalonate Pathway Shikimic Acid Pathway (o-succinylbenzoate route)
Primary Precursors Acetyl-CoA, Malonyl-CoA Chorismate (from Shikimate Pathway)
Key Intermediates Poly-β-keto chain Isochorismic acid, o-succinylbenzoic acid (OSB)
Resulting Scaffold Naphthalene ring formed from a single polyketide chain One ring from shikimate, one from another source

| Examples of Products | Plumbagin, 7-Methyljuglone | Juglone, Lawsone |

Origin of Methyl Groups in Naphthoquinone Scaffolds

The methyl groups found on the naphthoquinone core can originate from different precursors depending on the specific compound and the biosynthetic pathway. In the context of the acetate-polymalonate pathway, the methyl group can be derived directly from the propionate (B1217596) starter unit instead of acetate, or it can be introduced later by a methylation reaction.

For many polyketide-derived naphthoquinones, such as plumbagin, the methyl group at the C-2 position is believed to originate from the acetate starter unit. nih.gov However, for methylation at other positions, such as the C-5 position in 1,4-Naphthalenedione, 5-methyl-, a separate methylation step is likely required. The most common methyl group donor in biological systems is S-adenosyl methionine (SAM), and the reaction is catalyzed by a class of enzymes called methyltransferases.

In the case of 7-methyljuglone, which is structurally related to 1,4-Naphthalenedione, 5-methyl-, it is biosynthesized via the acetate pathway. nih.gov The specific origin of its methyl group has been a subject of investigation. While direct evidence for the C-5 methylation of a 1,4-naphthoquinone precursor is scarce, it is plausible that a specific methyltransferase acts on a hydroxylated intermediate, such as juglone, to introduce the methyl group at the C-5 position. The presence of a methyl group at the C-5 position, as seen in thymine, has been shown to influence the properties of the molecule. researchgate.net

Occurrence in Biological Systems (Plants, Fungi, Bacteria)

Methylated naphthoquinones are found across different kingdoms of life, where they often play roles in chemical defense or as metabolic intermediates. nih.govnih.govmdpi.com

Plants: The genus Diospyros (family Ebenaceae) is a particularly rich source of methylated naphthoquinones. researchgate.netajabs.orgnih.gov Species of this genus are known to produce significant quantities of 7-methyljuglone and plumbagin. ajabs.orgthieme-connect.com Given the structural similarity, it is possible that 1,4-Naphthalenedione, 5-methyl- or its derivatives are also present in Diospyros species. Other plant families known to produce methylated naphthoquinones include Plumbaginaceae and Droseraceae. nih.gov

Fungi: Fungi are prolific producers of polyketide-derived secondary metabolites, including a variety of naphthoquinones. mdpi.com For instance, some species of Aspergillus and Penicillium are known to synthesize methylated naphthoquinone derivatives. nih.gov These compounds often exhibit antimicrobial or other bioactive properties. mdpi.com

Bacteria: While less common than in plants and fungi, some bacteria also produce naphthoquinones. nih.gov These are often part of the electron transport chain (e.g., menaquinone, a vitamin K2 derivative which is a 2-methyl-1,4-naphthoquinone with a long isoprenoid side chain) or serve other metabolic functions. nih.gov

Table 2: Examples of Naturally Occurring Methylated Naphthoquinones and Their Sources

Compound Structure Source Organism(s)
7-Methyljuglone 5-hydroxy-7-methyl-1,4-naphthoquinone Diospyros spp. (e.g., D. usambarensis) thieme-connect.com
Plumbagin 5-hydroxy-2-methyl-1,4-naphthoquinone Plumbago spp., Drosera spp., Diospyros spp. nih.govajabs.org
Menadione (B1676200) (Vitamin K3) 2-methyl-1,4-naphthoquinone Synthetic, but the core of natural Vitamin K compounds nih.gov
Mamegakinone A dimer of 7-methyljuglone Diospyros spp. thieme-connect.com

| 1,4-Naphthalenedione, 5-methyl- | 5-methyl-1,4-naphthoquinone | Natural occurrence not definitively documented in reviewed literature. |

Convergent Evolution of Naphthoquinone Biosynthesis in Plants

The biosynthesis of 1,4-naphthoquinones in plants is a classic example of convergent evolution, where unrelated plant lineages have independently evolved the ability to produce these compounds through different biochemical pathways. nih.govnih.gov The scattered distribution of naphthoquinone-producing species across the plant kingdom supports the hypothesis of multiple independent origins of this metabolic trait. nih.govnih.gov

This convergence is evident in the variety of biosynthetic routes employed. As discussed, plants can utilize the acetate-polymalonate pathway, the shikimic acid pathway (via several distinct branches), or the homogentisate pathway to construct the naphthoquinone skeleton. nih.gov For example, while the Juglandaceae family uses the shikimate-OSB pathway to make juglone, the Plumbaginaceae and Droseraceae families use the acetate-polymalonate pathway to make plumbagin. nih.gov

The evolution of these pathways likely provided a selective advantage to the plants, as naphthoquinones are often involved in allelopathy (the chemical inhibition of one plant by another) and defense against herbivores and pathogens. nih.gov The independent evolution of these complex biosynthetic pathways in different plant groups highlights the strong selective pressures that have driven the acquisition of this chemical defense strategy. This phenomenon is not unique to naphthoquinones and has been observed for other classes of polyketides and specialized metabolites in both plants and bacteria. researchgate.netnih.gov

Analytical Methods for Detection and Quantification of 1,4 Naphthalenedione, 5 Methyl

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and quantification of 5-methyl-1,4-naphthalenedione from complex matrices.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and precise method for the quantification of 5-methyl-1,4-naphthalenedione. nih.govresearchgate.netresearchgate.net This technique involves spotting the sample on an HPTLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the separated compound by measuring its absorbance of light.

Several HPTLC methods have been developed. One method utilizes a mobile phase of toluene-ethyl acetate (B1210297) (9:2, v/v) and densitometric determination at 270 nm. researchgate.net This method has been shown to be specific, precise, and accurate for the quantification of plumbagin (B1678898) in the methanolic fraction of Plumbago zeylanica. researchgate.net Another validated HPTLC method uses a mobile phase of n-butanol-chloroform-petroleum ether (0.8:1.2:4.0) with densitometric analysis in absorbance mode at 268 nm. researchgate.netakjournals.com This method demonstrated good linearity in the concentration range of 225 ng to 675 ng per spot. researchgate.netakjournals.com Furthermore, a method using a toluene-ethyl acetate (7.5 + 2.5, v/v) mobile phase has been successfully used to quantify plumbagin in polyherbal oil formulations, with detection at 275 nm. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) for HPTLC methods vary depending on the specific conditions. For instance, one method reported an LOD of 30 ng and an LOQ of 90 ng. researchgate.netakjournals.com Another study determined the LOD and LOQ to be 163.6006 ppm and 495.7595 ppm, respectively. echemcom.com

Interactive Data Table: HPTLC Methods for 5-Methyl-1,4-Naphthalenedione Analysis

Mobile PhaseDetection Wavelength (nm)Linearity RangeLODLOQReference
Toluene-Ethyl Acetate (9:2, v/v)270100-600 ng/spotNot specifiedNot specified researchgate.net
n-Butanol-Chloroform-Petroleum Ether (0.8:1.2:4.0)268225-675 ng/spot30 ng90 ng researchgate.netakjournals.com
Toluene-Ethyl Acetate (7.5 + 2.5, v/v)275Not specifiedNot specifiedNot specified nih.gov
Hexane (B92381): Ethyl Acetate (8:2)Not specifiedNot specifiedNot specifiedNot specified nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the determination of 5-methyl-1,4-naphthalenedione. thieme-connect.comovid.com Both normal-phase and reverse-phase HPLC methods have been developed.

A reverse-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase of methanol (B129727) and water (65:35, v/v) at a flow rate of 1 mL/min has been validated for the quantification of plumbagin. thieme-connect.com Detection was carried out at 265 nm, and the retention time for plumbagin was found to be approximately 7.5 minutes. thieme-connect.com This method was demonstrated to be accurate, specific, precise, and reproducible. thieme-connect.com Another RP-HPLC method utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications compatible with mass spectrometry, formic acid can be used as a substitute for phosphoric acid. sielc.comsielc.com

An HPLC method with fluorescence detection has also been developed, offering enhanced sensitivity. tandfonline.com This method uses a reverse-phase C18 column with an isocratic elution of 65:35 pH 3.2 methanol and 0.1% aqueous o-phosphoric acid at a flow rate of 1.0 mL/min. tandfonline.com The optimal excitation and emission wavelengths for plumbagin were found to be 264 nm and 605 nm, respectively. tandfonline.com This method showed a linear relationship for plumbagin concentrations from 1 to 10 µg/mL, with a limit of detection of 8 ng/mL and a limit of quantitation of 30 ng/mL. tandfonline.com

Interactive Data Table: HPLC Methods for 5-Methyl-1,4-Naphthalenedione Analysis

Column TypeMobile PhaseDetection MethodWavelength (nm)LODLOQReference
Reverse Phase C18Methanol:Water (65:35, v/v)UV26534.06 ng/mL113 ng/mL thieme-connect.com
Reverse Phase C18Acetonitrile, Water, Phosphoric AcidUVNot specifiedNot specifiedNot specified sielc.comsielc.com
Reverse Phase C1865:35 pH 3.2 Methanol and 0.1% aqueous o-phosphoric acidFluorescenceEx: 264, Em: 6058 ng/mL30 ng/mL tandfonline.com
Reverse PhaseAcetonitrile, Phosphate Buffer (pH 4)UVNot specified1.03x10⁻⁴ mg/mlNot specified ijcce.ac.ir

Electrochemical Methods

Electrochemical methods provide a sensitive and cost-effective alternative for the analysis of 5-methyl-1,4-naphthalenedione. These techniques are based on the compound's redox properties. researchgate.net

Cyclic Voltammetry (CV)

Cyclic voltammetry is a valuable tool for studying the electrochemical behavior of 5-methyl-1,4-naphthalenedione. The technique involves scanning the potential of an electrode and measuring the resulting current. Studies on the related compound juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) have shown that it is irreversibly oxidized in at least one step and undergoes quasi-reversible reduction in at least three steps. researchgate.net The redox properties of these naphthoquinones are central to their biological activity. researchgate.net

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive electrochemical technique used for quantitative analysis. wikipedia.org It involves applying a series of voltage pulses to a working electrode and measuring the difference in current before and after each pulse. wikipedia.orgpalmsens.com This method minimizes the effect of charging current, leading to lower detection limits, typically around 10⁻⁸ M. wikipedia.org DPV has been successfully applied to the analysis of various polyphenolic antioxidants and can be used to study the redox properties of compounds like 5-methyl-1,4-naphthalenedione. researchgate.net The peak potential in a DPV experiment is related to the half-wave potential of the analyte. palmsens.com

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple and accessible method for the quantification of 5-methyl-1,4-naphthalenedione. This method is based on the principle that the compound absorbs light at specific wavelengths.

A spectrophotometric method has been developed based on the formation of a magenta-pink colored phenolate (B1203915) ion when naphthoquinones react with alkalies. sphinxsai.com The maximum absorbance for this colored solution was observed at 520 nm. sphinxsai.com Another study reported that 5-methyl-1,4-naphthalenedione exhibits characteristic absorption maxima at 265 nm in the UV-Vis spectrum. seejph.comseejph.com A calibration curve for plumbagin in hexane has also been developed using absorption values at 258 nm. researchgate.net The choice of solvent and pH can influence the absorption spectrum. For instance, the solubility of plumbagin has been determined spectroscopically in supercritical carbon dioxide. nih.gov

Advanced Applications of 1,4 Naphthalenedione, 5 Methyl in Materials and Chemical Science

Precursor in Organic Synthesis

1,4-Naphthalenedione, 5-methyl-, also known as 5-methyl-1,4-naphthoquinone or Plumbagin (B1678898), is a valuable precursor in organic synthesis due to its reactive chemical structure. This allows for the creation of a wide array of more complex molecules.

Derivatization for Complex Molecular Architectures

The structure of 5-methyl-1,4-naphthoquinone, featuring a reactive quinone ring and a methyl group, serves as a versatile scaffold for constructing intricate molecular frameworks. Organic chemists utilize this compound to build complex structures through various reactions. For instance, the quinone moiety readily participates in Diels-Alder reactions, acting as a dienophile to form new cyclic systems. wikipedia.org This reactivity allows for the fusion of additional rings onto the naphthoquinone core, leading to the synthesis of polycyclic aromatic compounds.

Furthermore, the presence of the methyl group and the quinone's carbon-carbon double bonds allows for a range of chemical modifications. wikipedia.org These modifications can introduce new functional groups and stereocenters, significantly increasing the molecular complexity. Researchers have successfully synthesized a variety of derivatives, including those with heterocyclic rings fused to the naphthoquinone skeleton. These complex architectures are often investigated for their potential in medicinal chemistry and materials science.

Synthesis of Dyes and Pigments (e.g., Anthraquinone (B42736) Precursors)

Historically, naphthoquinones have been fundamental in the development of synthetic dyes. 1,4-Naphthoquinone (B94277) itself is a key precursor to anthraquinone, a core structure for many dyes and pigments. wikipedia.org The synthesis often involves a reaction with butadiene followed by oxidation. wikipedia.org

Similarly, 5-methyl-1,4-naphthoquinone can serve as a starting material for producing substituted anthraquinone dyes. The general industrial process for creating dyes involves a series of steps, including the synthesis of intermediates, the combination of these intermediates to form the basic dye structure, and subsequent chemical modifications to achieve the desired color and properties. epa.gov The introduction of the methyl group on the naphthoquinone ring can influence the final color and properties of the resulting dye. While specific industrial synthesis routes for dyes derived directly from 5-methyl-1,4-naphthoquinone are not extensively detailed in the provided search results, the fundamental chemistry of naphthoquinones points to its potential in this area. wikipedia.orgepa.gov

Ligand Chemistry and Metal Chelation

The oxygen atoms of the carbonyl groups in 1,4-naphthalenedione, 5-methyl- provide ideal sites for coordination with metal ions, making it a significant ligand in the field of coordination chemistry.

Coordination Chemistry with Metal Ions

The quinone structure of 5-methyl-1,4-naphthoquinone allows it to act as a ligand, binding to metal ions through its oxygen atoms. wikipedia.org This interaction leads to the formation of coordination compounds with various transition metals. The study of how these ligands bind to metal centers is a fundamental aspect of coordination chemistry. The electronic properties of the naphthoquinone can be tuned by the presence of substituents, such as the methyl group, which in turn influences the stability and properties of the resulting metal complexes.

Research has shown that naphthoquinone derivatives can form stable complexes with a variety of metal ions, including copper(II), zinc(II), nickel(II), and cobalt(II). nih.govtandfonline.com The formation of these complexes is often confirmed through techniques like infrared spectroscopy, which shows shifts in the vibrational frequencies of the C=O bonds upon coordination to the metal ion. nih.gov

Development of Metal Complexes

The development of metal complexes with 5-methyl-1,4-naphthoquinone and its derivatives is an active area of research. These complexes are synthesized by reacting the naphthoquinone ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can exhibit a range of geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. nih.govresearchgate.net

These metal complexes are of interest due to their potential applications in various fields. For example, studies have shown that metal complexes of naphthoquinone derivatives can exhibit enhanced biological activity compared to the free ligand. nih.govtandfonline.com The coordination of the metal ion can influence properties such as DNA binding and cytotoxicity, making these complexes potential candidates for therapeutic agents. nih.govtandfonline.com

LigandMetal Ion(s)Coordination ModeReference
2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dioneCo(II), Ni(II), Cu(II), Zn(II)Bidentate (N, O) nih.govtandfonline.com
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneMn(II), Fe(II), Ni(II), Cu(II), Zn(II)Bidentate (N, S) nih.gov
1,4-Naphthoquinone containing thiosemicarbazide (B42300) and triphenylphosphine (B44618) oxide moietiesCu(II)Multidentate acs.org

Electrochemical Sensing Applications

The redox activity of 1,4-Naphthalenedione, 5-methyl- makes it a candidate for the development of electrochemical sensors. A notable application is the creation of a modified electrode for the detection of glutathione (B108866) (GSH), a crucial antioxidant in biological systems.

In one study, a plumbagin-modified electrode was developed to sense glutathione. researchgate.net The electrochemical response of this modified electrode to glutathione was investigated, demonstrating the potential of 1,4-Naphthalenedione, 5-methyl- in fabricating sensitive and selective electrochemical sensors. The principle of detection is based on the electrochemical interaction between plumbagin and glutathione.

Electrochemical Sensing of Glutathione using a Plumbagin-Modified Electrode

ParameterValueReference
Target AnalyteGlutathione (GSH) researchgate.net
Electrode ModificationPlumbagin film on a gold (Au) electrode researchgate.net
Detection MethodElectrochemical response in pH 7 buffer researchgate.net

Role as Biochemical Tools and Probes

The inherent biological activity of 1,4-Naphthalenedione, 5-methyl- has been extensively leveraged to probe and understand complex cellular processes. Its ability to induce reactive oxygen species (ROS) and interact with key cellular components makes it a valuable biochemical tool, particularly in cancer research.

Plumbagin is known to generate ROS, which can trigger a cascade of cellular events, including apoptosis (programmed cell death). nih.govnih.gov This property is utilized by researchers to investigate the mechanisms of cell death and to identify potential therapeutic targets. For instance, studies have shown that plumbagin-induced ROS production leads to DNA damage and the activation of signaling pathways involved in cell cycle arrest and apoptosis. nih.gov

Furthermore, the interaction of plumbagin with copper ions has been shown to be crucial for its cytotoxic effects. nih.govscispace.com This copper-redox cycle mechanism leads to the generation of ROS, providing a tool to study the role of metal ions in cellular toxicity and disease.

The fluorescent properties of plumbagin and its derivatives also hold potential for their use as probes in bioimaging. While specific applications as targeted fluorescent probes for particular analytes are still emerging, its ability to accumulate in cells and generate a detectable signal makes it a candidate for visualizing cellular structures and processes.

1,4-Naphthalenedione, 5-methyl- as a Biochemical Tool: Key Research Findings

Application AreaKey FindingCellular EffectReference
Apoptosis InductionInduces apoptosis in human cervical cancer cells.Generation of ROS, loss of mitochondrial membrane potential, activation of caspases. nih.gov
Redox Status ModulationInduces apoptosis in human prostate cancer cells by modulating cellular redox status.ROS generation and depletion of intracellular glutathione (GSH). nih.gov
DNA Damage ResponseCauses genotoxicity and G2/M cell cycle arrest in hepatocellular cells.ROS-mediated oxidative stress and activation of the ATM-p53 signaling pathway. nih.gov
Copper-Mediated CytotoxicityInduces cell death in human cancer cells through a copper-redox cycle mechanism.Generation of ROS and Cu(I) are critical mediators. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 5-methyl-1,4-naphthalenedione and its derivatives?

  • Answer : Derivatives of 5-methyl-1,4-naphthalenedione can be synthesized via oxidative amination of 5-substituted 1-hydroxy-naphthalenes. For example, Fenton’s reagent or other oxidizing agents facilitate the conversion to N-phenyl-1,4-naphthoquinone derivatives . Enamine derivatives are synthesized by reacting 2-hydroxy-3-prenyl-1,4-naphthoquinone (lapachol) with secondary amines (e.g., morpholine, pyrrolidine), followed by structural validation using 2D NMR .

Q. How is the structural characterization of 5-methyl-1,4-naphthalenedione performed?

  • Answer : A combination of spectroscopic techniques is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for substituent positions.
  • 2D NMR (COSY, HMQC, HMBC) : Resolves complex coupling patterns and long-range correlations, critical for confirming quaternary carbons .
  • GC-MS : Validates molecular weight and fragmentation patterns, as demonstrated in natural product analyses .

Q. What experimental models are suitable for preliminary toxicity assessment?

  • Answer : Standardized protocols include:

  • In vivo rodent studies : Evaluate acute effects (mortality, organ weight changes) via oral, dermal, or inhalation exposure .
  • In vitro cytotoxicity assays : Use human cell lines (e.g., A549 lung cells) with viability markers (MTT/WST-1) .
  • Methemoglobinemia assays : Spectrophotometric quantification of hemoglobin oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

  • Answer : SAR studies involve:

  • Systematic substitutions : Introduce alkyl/aryl groups or electron-modifying substituents at positions 2, 3, or 5.
  • Antimicrobial testing : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against pathogens .
  • Computational docking : Predict interactions with targets like bacterial DNA gyrase or fungal cytochrome P450 .

Q. What advanced methodologies elucidate environmental persistence and degradation pathways?

  • Answer : Key approaches include:

  • Photodegradation studies : Simulate sunlight exposure with HPLC/MS to identify breakdown products .
  • Partitioning experiments : Measure sediment-water distribution coefficients (log Koc) .
  • Biodegradation assays : Use OECD guidelines to assess microbial mineralization in soil/water systems .

Q. How can redox behavior inform applications in electron transport systems?

  • Answer : Mechanistic insights are gained via:

  • Cyclic voltammetry : Quantify redox potentials and electron-accepting capacity .
  • Photosynthetic models : Study quinone-mediated electron transfer in cyanobacterial photosystem I .
  • EPR spectroscopy : Detect semiquinone radicals during redox cycling .

Q. What strategies resolve contradictions in toxicological data across studies?

  • Answer : Address discrepancies through:

  • Meta-analysis : Stratify data by exposure duration (acute vs. chronic) or species sensitivity .
  • Benchmark dose modeling (BMD) : Reconcile dose-response thresholds .
  • Oxidative stress markers : Measure glutathione depletion or lipid peroxidation to clarify mechanisms .

Q. How can bioavailability be improved for pharmacological applications?

  • Answer : Strategies include:

  • Prodrug design : Synthesize phosphate esters for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve cellular uptake .
  • Co-crystallization : Screen with cyclodextrins to optimize dissolution rates .

Methodological Notes

  • Safety Protocols : Handling requires local exhaust ventilation, PPE (gloves, goggles), and strict hygiene practices to mitigate methemoglobinemia and hepatotoxicity risks .
  • Data Reproducibility : Report experimental conditions (e.g., solvent purity, reaction stoichiometry) to ensure reproducibility, particularly in synthetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.